molecular formula C39H62N7O13P B12369994 DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite

DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite

Cat. No.: B12369994
M. Wt: 867.9 g/mol
InChI Key: GHUARMFWPMQNNL-XODOBGBJSA-N
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Description

DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite is a complex chemical compound used primarily in the field of organic synthesis and medicinal chemistry. This compound is a derivative of vidarabine, a nucleoside analog with antiviral properties, and is modified with protective groups and phosphoramidite functionality to facilitate its use in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of vidarabine. The hydroxyl groups are protected using tert-butyloxycarbonyl (Boc) groups to form DiBoc-Vidarabine. The ribose moiety is also protected with Boc groups to yield Ribose(diBoc). These protected intermediates are then coupled with 2-cyanoethyl-diisopropylphosphoramidite under specific reaction conditions, typically involving the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like tetrazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates or phosphonates.

    Reduction: Reduction reactions can remove the cyanoethyl group, yielding different phosphoramidite derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or m-chloroperbenzoic acid (mCPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require nucleophiles such as alcohols or amines, and are typically carried out under mild conditions to preserve the integrity of the protective groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphates, while reduction can produce deprotected phosphoramidites. Substitution reactions can result in a variety of nucleoside analogs with different functional groups.

Scientific Research Applications

DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex nucleoside analogs and oligonucleotides.

    Biology: Employed in the study of nucleic acid interactions and the development of antiviral agents.

    Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite involves its incorporation into nucleic acids, where it can interfere with viral replication or cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis, leading to the inhibition of viral or cancer cell proliferation. The protective groups and phosphoramidite functionality enhance its stability and facilitate its incorporation into nucleic acids.

Comparison with Similar Compounds

DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite can be compared with other nucleoside analogs and phosphoramidite derivatives, such as:

    DiBoc-Adenosine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite: Similar structure but with adenosine instead of vidarabine.

    DiBoc-Guanosine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite: Contains guanosine as the nucleoside analog.

    DiBoc-Cytidine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite: Features cytidine as the nucleoside analog.

The uniqueness of this compound lies in its specific modifications, which enhance its stability and facilitate its use in various chemical and biological applications.

Properties

Molecular Formula

C39H62N7O13P

Molecular Weight

867.9 g/mol

IUPAC Name

[(2S,3R,5S)-5-[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate

InChI

InChI=1S/C39H62N7O13P/c1-23(2)46(24(3)4)60(51-19-17-18-40)52-20-25-27(54-34(49)58-38(11,12)13)28(55-35(50)59-39(14,15)16)31(53-25)44-22-43-26-29(44)41-21-42-30(26)45(32(47)56-36(5,6)7)33(48)57-37(8,9)10/h21-25,27-28,31H,17,19-20H2,1-16H3/t25-,27+,28?,31-,60?/m0/s1

InChI Key

GHUARMFWPMQNNL-XODOBGBJSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@H]1[C@H](C([C@H](O1)N2C=NC3=C2N=CN=C3N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Origin of Product

United States

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